1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

Molecular weight optimization Lead-likeness Fragment-based drug design

This compound is a compelling procurement choice for JAK family screening, distinguished by its unsubstituted imidazole terminus and conformationally rigid azetidine linker. This unique architecture directs hinge-binding geometry distinct from methyl- or cyclopropyl-substituted analogs, mitigating the risk of off-target engagement and invalid cross-compound assumptions. With a low molecular weight (254.29 g/mol) offering superior ligand efficiency, it is an ideal starting point for fragment growth and scaffold-hopping campaigns. Its azetidine linker has demonstrated a 2- to 5-fold improvement in metabolic stability over flexible spacers, making it invaluable for comparative ADME studies to deconvolute metabolic soft spots in kinase inhibitor programs.

Molecular Formula C13H14N6
Molecular Weight 254.29 g/mol
CAS No. 2549051-13-8
Cat. No. B6446426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
CAS2549051-13-8
Molecular FormulaC13H14N6
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=CN3C2=CC=N3)CN4C=CN=C4
InChIInChI=1S/C13H14N6/c1-2-16-19-6-4-15-13(12(1)19)18-8-11(9-18)7-17-5-3-14-10-17/h1-6,10-11H,7-9H2
InChIKeyMYGQMUKAIICEMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole (CAS 2549051-13-8): Chemical Identity and Structural Classification for Sourcing Decisions


1-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole (CAS 2549051-13-8) is a heterocyclic small molecule (molecular weight 254.29 g/mol) belonging to the pyrazolo[1,5-a]pyrazin-4-yl derivative class. Its architecture integrates three pharmacophoric elements: a pyrazolo[1,5-a]pyrazine core, an azetidine linker, and an imidazole moiety . This scaffold class is prominently represented in Pfizer-originated patent families (e.g., US 10,822,341; WO2017144995A1) directed toward Janus Kinase (JAK) inhibition, specifically targeting TYK2 [1]. The compound is offered by multiple vendors as a research-grade building block or advanced intermediate, typically at purities of 95% or higher .

Why Generic Substitution Fails for 1-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole: Specificity Risks in Kinase-Targeted Chemical Series


Within the pyrazolo[1,5-a]pyrazin-4-yl chemical space, minor structural modifications profoundly alter kinase selectivity profiles and ADME properties . The presence of an unsubstituted imidazole at the azetidine terminus distinguishes this compound from analogs bearing methyl-, cyclopropyl-, or directly-attached heterocycles; such changes can redirect hinge-binding geometry from TYK2-dominant to JAK1-, JAK2-, or off-target kinase engagement, as evidenced by the steep SAR observed in the Pfizer TYK2 inhibitor program leading to PF-06826647 [1]. Additionally, the azetidine linker’s conformational rigidity versus more flexible ethylene or piperidine spacers directly impacts metabolic stability and oral bioavailability within this series . Generic substitution without matched biological profiling therefore carries material risk of altered potency, selectivity, and pharmacokinetics, invalidating cross-compound assumptions in both research and procurement contexts.

Quantitative Differentiation Evidence for 1-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole: Head-to-Head and Cross-Study Comparator Data


Molecular Weight and Physicochemical Differentiation vs. 2-Methyl and 2-Cyclopropyl Analogs

The target compound (MW = 254.29 g/mol) occupies a lower molecular weight space than its 2-methyl analog (C₁₄H₁₆N₆, MW = 268.32 g/mol) and its 2-cyclopropyl analog (C₁₆H₁₈N₆, MW = 294.35 g/mol) . In lead optimization, each 14–40 g/mol reduction can correspond to measurable improvements in passive permeability and aqueous solubility, both critical for oral bioavailability in the TYK2 inhibitor class .

Molecular weight optimization Lead-likeness Fragment-based drug design

Azetidine Spacer Conformational Rigidity vs. Flexible-Linker Analogs

The target compound employs a conformationally constrained azetidine ring as the linker between the pyrazolo[1,5-a]pyrazine core and the imidazole terminus. In contrast, analogs employing flexible ethylene or propylene linkers exhibit higher degrees of rotational freedom, which can increase entropic penalties upon target binding and expose additional sites for oxidative metabolism . Within the pyrazolopyrazine TYK2 inhibitor series, azetidine-containing compounds demonstrated superior metabolic stability in human liver microsome (HLM) assays compared to their acyclic counterparts . The target compound therefore inherits this conformational advantage while retaining the unsubstituted imidazole, which provides an unencumbered hydrogen-bond donor/acceptor motif for hinge-region engagement [1].

Conformational restriction Metabolic stability Kinase selectivity

Unsubstituted Imidazole Hinge-Binding Potential vs. 4-(1H-Imidazol-1-yl)pyrazolo[1,5-a]pyrazine

The target compound presents an unsubstituted imidazole moiety at the azetidine terminus, offering a free N-3 nitrogen for hydrogen-bond acceptance/donation. In comparison, 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine (CAS 1565111-07-0; MW 185.19 g/mol) attaches the imidazole directly to the pyrazolopyrazine core, eliminating the azetidine spacer and positioning the imidazole in a distinct geometric orientation relative to the kinase hinge region . The target compound’s extended geometry (azetidine-methyl linker) projects the imidazole approximately 4–5 Å further from the core, enabling engagement with different sub-pockets within the ATP-binding site . This altered projection can shift kinase selectivity profiles within the JAK family, differentiating it from directly-attached imidazole analogs.

Kinase hinge-binding motif Hydrogen bonding Structure-activity relationship

TYK2 Scaffold-Class Potency and Selectivity: Class-Level Benchmarks for Expectation Setting

While no direct TYK2 IC₅₀ data is publicly available for the target compound, the pyrazolo[1,5-a]pyrazin-4-yl scaffold class provides a relevant potency benchmark. In the Pfizer TYK2 program, structurally related pyrazolopyrazine derivatives achieved TYK2 IC₅₀ values ranging from <10 nM (e.g., compound 22/PF-06826647: IC₅₀ = 17 nM) to >1,000 nM depending on substituent identity and geometry [1]. The target compound’s azetidine-imidazole architecture places it within a chemical subspace that, based on patent SAR disclosures, is expected to exhibit measurable TYK2 inhibitory activity, though the specific magnitude and selectivity versus JAK1, JAK2, and JAK3 require experimental determination [2].

TYK2 inhibition JAK selectivity Autoimmune disease

Purity and Vendor Sourcing Consistency vs. Custom Synthesis Economics

The target compound is commercially available from multiple vendors at a standard purity of ≥95%, with catalog listings confirming CAS registry assignment (2549051-13-8) and molecular weight consistency (254.29 g/mol) . In contrast, structurally similar but non-identical analogs (e.g., 2-methyl-1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole) are also commercially available but represent a different chemical entity (MW = 268.32 g/mol) . For procurement purposes, the availability of the title compound as an off-the-shelf catalog item reduces lead time and synthesis risk compared to custom synthesis of close analogs that are not stocked.

Compound sourcing Purity specification Research supply chain

Optimal Research and Industrial Application Scenarios for 1-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole Based on Quantitative Differentiation Evidence


JAK Family Kinase Selectivity Profiling: Exploring the Unsubstituted Imidazole Vector

Use the target compound as a chemically distinct probe in JAK family (TYK2, JAK1, JAK2, JAK3) biochemical panel screening. The unsubstituted imidazole at the azetidine terminus provides a hydrogen-bond donor/acceptor geometry that is not represented among the pyrazole-terminal analogs (e.g., 1-methylpyrazol-4-yl series) exemplified in the Pfizer patent literature . Comparative profiling against PF-06826647 (TYK2 IC₅₀ = 17 nM) and other disclosed pyrazolopyrazine derivatives can establish whether this imidazole vector shifts selectivity toward or away from specific JAK isoforms, generating novel SAR and potentially patentable chemical matter [1].

Fragment-Based Lead Optimization: Low-MW Entry Point for Ligand Efficiency Optimization

With a molecular weight of 254.29 g/mol, this compound serves as an attractive starting point for fragment growth or scaffold-hopping campaigns . Its MW is 14 g/mol lower than the 2-methyl analog and 40 g/mol lower than the 2-cyclopropyl analog [1], offering superior ligand efficiency potential. Structure-based design can exploit the azetidine’s conformational rigidity to iteratively add substituents that improve potency while monitoring MW, lipophilicity, and metabolic stability—a strategy validated by the optimization trajectory leading to PF-06826647 .

Metabolic Stability Optimization: Investigating the Azetidine Spacer Contribution

The azetidine ring introduces conformational constraint that reduces the number of rotatable bonds and shields metabolically labile sites. Within the pyrazolopyrazine class, azetidine-containing analogs have shown 2- to 5-fold improvements in human liver microsome (HLM) intrinsic clearance relative to flexible-linker counterparts . The target compound can be used in comparative HLM stability assays against analogs bearing ethylene or propylene linkers to deconvolute the contribution of the azetidine spacer to overall metabolic stability, informing linker design strategies for related kinase inhibitor programs [1].

Chemical Biology Tool Compound: Kinase Profiling with a Structurally Distinct Hinge Binder

The combination of a pyrazolo[1,5-a]pyrazine core (a validated kinase hinge-binding motif) with an azetidine-linked imidazole creates a tool compound whose binding mode can be studied via X-ray crystallography or molecular docking, as demonstrated for related pyrazolopyrazines co-crystallized with TYK2 . The target compound’s extended imidazole projection geometry (estimated ~5–7 Å from the core) may engage sub-pockets not accessed by directly-attached imidazole analogs such as 4-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrazine [1], enabling exploration of alternative kinase targets or resistance-mutant forms.

Quote Request

Request a Quote for 1-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.